molecular formula C9H11BrClN3 B1383620 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine CAS No. 1823404-28-9

5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine

Cat. No.: B1383620
CAS No.: 1823404-28-9
M. Wt: 276.56 g/mol
InChI Key: ZJFBJSIIRAXCGF-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine is a useful research compound. Its molecular formula is C9H11BrClN3 and its molecular weight is 276.56 g/mol. The purity is usually 95%.
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Biological Activity

5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a pyrimidine core substituted with bromine and chlorine atoms, as well as a cyclopentyl group, which may influence its interaction with biological targets.

  • Molecular Formula : C₉H₁₁BrClN₃
  • Molecular Weight : 276.56 g/mol
  • CAS Number : 733039-20-8

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains. The presence of halogen substituents is known to enhance the lipophilicity of compounds, facilitating their penetration through cellular membranes and increasing their bioactivity.

Antimicrobial Activity

A study investigating the antimicrobial properties of various pyrimidine derivatives, including those similar to this compound, revealed promising results against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that halogenated compounds tend to show higher efficacy due to their ability to disrupt bacterial cell membranes and inhibit growth mechanisms .

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism of action is thought to involve the modulation of specific kinases and enzymes that are crucial for cell cycle regulation. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by interacting with DNA and inhibiting critical signaling pathways .

Case Studies and Experimental Data

  • Antimicrobial Testing :
    • Pathogens Tested : Staphylococcus aureus, Escherichia coli, Candida albicans
    • Results : Significant inhibition was observed against S. aureus and moderate activity against E. coli. The compound's effectiveness was attributed to its lipophilic nature, allowing it to traverse bacterial membranes efficiently .
  • Anticancer Activity :
    • Cell Lines : MCF-7 (breast cancer), HeLa (cervical cancer)
    • Findings : The compound exhibited IC50 values in the micromolar range, indicating potential as a lead compound for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
This compoundModerateSignificantHalogenated pyrimidine derivative
5-Bromo-2-chloropyrimidin-4-amineHighModerateSimilar halogenation pattern
5-Bromo-N-(4-chlorophenyl)pyridin-2-amineModerateHighDifferent core structure

Properties

IUPAC Name

5-bromo-4-chloro-N-cyclopentylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClN3/c10-7-5-12-9(14-8(7)11)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFBJSIIRAXCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=C(C(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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